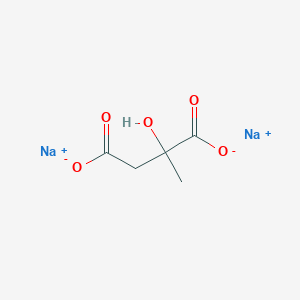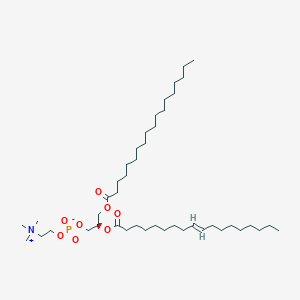
1-octadecanoyl-2-(9E-octadecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone linked to two fatty acids and a phosphocholine group. This compound is significant in various biological processes, including membrane structure and function, signaling pathways, and lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE typically involves the esterification of glycerol with octadecanoic acid (stearic acid) and cis-9-octadecenoic acid (oleic acid). The reaction is catalyzed by enzymes such as acyltransferases or through chemical methods using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including microbial fermentation and enzymatic synthesis. These methods offer high specificity and yield, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE undergoes various chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine group can be substituted with other polar head groups through transphosphatidylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide are commonly used.
Hydrolysis: Enzymatic hydrolysis is typically performed using lipases under mild conditions.
Substitution: Phospholipase D is often used for transphosphatidylation reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids, glycerophosphocholine.
Substitution: Phosphatidyl derivatives with different head groups.
Aplicaciones Científicas De Investigación
1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE has diverse applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling, membrane dynamics, and lipid metabolism.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and participates in signaling pathways by serving as a precursor for bioactive lipids. The compound’s effects are mediated through its interactions with specific lipid-binding proteins and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
- 1-Octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)
Comparison: 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Compared to similar compounds, it has a higher degree of unsaturation, affecting membrane fluidity and interactions with proteins. This uniqueness makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .
Propiedades
Fórmula molecular |
C44H86NO8P |
|---|---|
Peso molecular |
788.1 g/mol |
Nombre IUPAC |
[(2R)-3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21+/t42-/m1/s1 |
Clave InChI |
ATHVAWFAEPLPPQ-QPOMNCEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
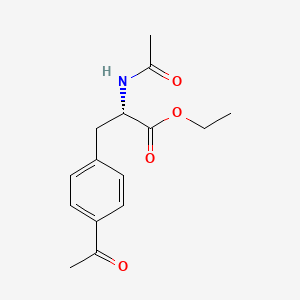
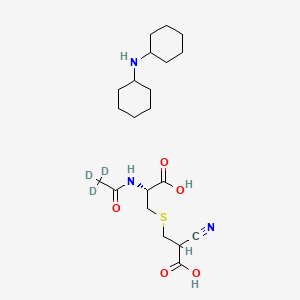
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
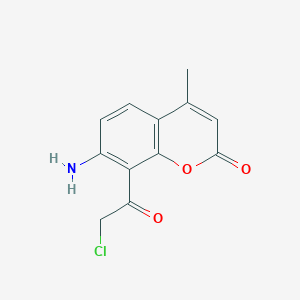
![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
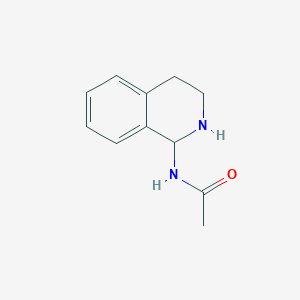
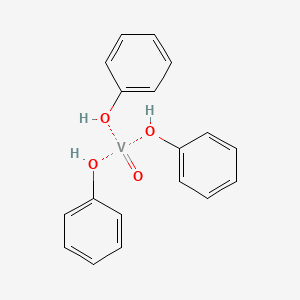
![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
